N-(5-Hydroxypentyl)trifluoroacetamide

Catalog No.
S1537459
CAS No.
128238-44-8
M.F
C7H12F3NO2
M. Wt
199.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Hydroxypentyl)trifluoroacetamide

CAS Number

128238-44-8

Product Name

N-(5-Hydroxypentyl)trifluoroacetamide

IUPAC Name

2,2,2-trifluoro-N-(5-hydroxypentyl)acetamide

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5-12/h12H,1-5H2,(H,11,13)

InChI Key

SCHGQSPQAJAJRI-UHFFFAOYSA-N

SMILES

C(CCNC(=O)C(F)(F)F)CCO

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CCO

N-(5-Hydroxypentyl)trifluoroacetamide is an amide derivative characterized by the presence of a trifluoroacetamide functional group attached to a 5-hydroxypentyl chain. Its molecular formula is C7H12F3N1O2, and it has a molecular weight of approximately 195.18 g/mol. The compound is recognized for its high purity levels (≥98.0% GC) and is available from various chemical suppliers for research purposes .

Typical of amides, including hydrolysis, wherein it reacts with water to form the corresponding acid and amine. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetyl group, which can be replaced by nucleophiles under appropriate conditions .

The synthesis of N-(5-Hydroxypentyl)trifluoroacetamide can be achieved through several methods:

  • Direct Reaction: One common method involves reacting 5-amino-pentan-1-ol with trifluoroacetic acid methyl ester at controlled temperatures (5-20 °C). This reaction facilitates the formation of the desired amide product .
  • Protective Group Strategy: Another approach may involve protecting the hydroxyl group of 5-hydroxypentyl derivatives before reaction with trifluoroacetic acid derivatives to ensure selectivity during synthesis .

N-(5-Hydroxypentyl)trifluoroacetamide has potential applications in:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex compounds with therapeutic properties.
  • Analytical Chemistry: The compound may be utilized as a standard in mass spectrometry or chromatography due to its distinct structure and properties .
  • Biochemical Studies: Investigating its interactions with biological systems could provide insights into its potential therapeutic roles.

N-(5-Hydroxypentyl)trifluoroacetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(5-Hydroxypentyl)acetamideC7H15NO2Lacks trifluoromethyl groups; simpler structure
JWH-018C24H23NO2A cannabinoid analog; much larger and complex
5-Hydroxyindoleacetic acidC10H11NO3Contains an indole structure; different function
N,N-DimethylglycineC4H9NO2Smaller size; primarily involved in methylation

The presence of the trifluoroacetyl group in N-(5-Hydroxypentyl)trifluoroacetamide distinguishes it from these compounds, potentially influencing its reactivity and biological interactions.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(5-Hydroxypentyl)trifluoroacetamide

Dates

Modify: 2023-08-15

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